(2E)-3-(2,4-difluorophenyl)prop-2-enal
Description
(2E)-3-(2,4-Difluorophenyl)prop-2-enal is an α,β-unsaturated aldehyde characterized by a trans-configuration (E-isomer) and a 2,4-difluorophenyl substituent. Its molecular formula is C₉H₆F₂O, with a molecular weight of 167.12 g/mol (CAS: 52661-56-0) . The compound’s aldehyde functional group and fluorinated aromatic ring make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Fluorine atoms enhance metabolic stability and lipophilicity, which are critical in drug design .
Properties
CAS No. |
943995-01-5 |
|---|---|
Molecular Formula |
C9H6F2O |
Molecular Weight |
168.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,4-difluorophenyl)prop-2-enal typically involves the aldol condensation reaction. This reaction is carried out between 2,4-difluorobenzaldehyde and acetaldehyde under basic conditions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2E)-3-(2,4-difluorophenyl)prop-2-enal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of 2,4-difluorobenzoic acid.
Reduction: Formation of 3-(2,4-difluorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2E)-3-(2,4-difluorophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways involving aldehydes.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(2,4-difluorophenyl)prop-2-enal exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of fluorinated cinnamic acid derivatives. Key analogues include:
Physicochemical Properties
- However, its carboxylic acid analogue, 2,4-difluorocinnamic acid, melts at 216–218°C due to strong intermolecular hydrogen bonding . Chalcone derivatives (e.g., benzylsulfanyl-substituted compounds) exhibit lower melting points (105–163°C), reflecting reduced crystallinity from bulky substituents .
Reactivity :
- The aldehyde group in this compound increases electrophilicity, making it prone to nucleophilic additions (e.g., Grignard reactions). In contrast, carboxylic acid derivatives participate in condensation reactions (e.g., peptide coupling) .
- Chalcones (ketone derivatives) undergo Michael additions and cyclizations, which are exploited in synthesizing heterocycles like flavones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
